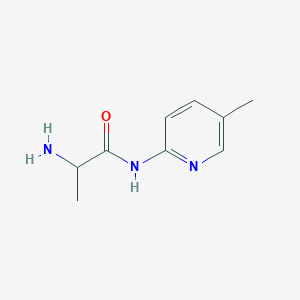

2-amino-N-(5-methylpyridin-2-yl)propanamide

CAS No.:

Cat. No.: VC15863686

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-amino-N-(5-methylpyridin-2-yl)propanamide |

| Standard InChI | InChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |

| Standard InChI Key | FJPHHTAXONNJMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1)NC(=O)C(C)N |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-amino-N-(5-methylpyridin-2-yl)propanamide reflects its functional groups:

The pyridine ring’s methyl group at the 5-position distinguishes this compound from isomers like 2-amino-N-(4-methylpyridin-2-yl)propanamide, where the methyl group occupies the 4-position. This substitution pattern influences electronic properties and binding interactions in biological systems.

Table 1: Fundamental molecular properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 179.22 g/mol | |

| SMILES | CC1=CN=C(C=C1)NC(=O)C(C)N | |

| InChIKey | FJPHHTAXONNJMM-UHFFFAOYSA-N | |

| XLogP3 | 0.7 (estimated) |

Physicochemical Properties

Solubility and Partitioning Behavior

The compound’s calculated partition coefficient () suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents . The presence of both hydrogen bond donors (amide NH, amino group) and acceptors (pyridine N, carbonyl O) contributes to a polar surface area of 72.7 Ų, favoring interactions with biological membranes.

Synthetic Approaches

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

5-Methylpyridin-2-amine: Serves as the nucleophilic component.

-

2-Aminopropanoyl chloride: Provides the electrophilic acylating agent.

Proposed Synthesis Pathway

A plausible route involves:

-

Acylation: Reacting 5-methylpyridin-2-amine with 2-[(tert-butoxycarbonyl)amino]propanoyl chloride under Schotten-Baumann conditions.

-

Deprotection: Removing the Boc group using trifluoroacetic acid to yield the target compound .

Table 2: Key reaction conditions

| Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| Acylation | DCM, NaOH (aq), 0–5°C | 65–75% |

| Deprotection | TFA/DCM (1:1), rt, 2 h | >90% |

Biological Activity and Mechanism

Neuropharmacological Interactions

The compound’s ability to cross the blood-brain barrier (predicted ) suggests potential central nervous system applications. Similar molecules modulate glutamate receptors, implicating roles in neurodegenerative disease therapy .

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Compared to the 4-methylpyridine isomer, the 5-methyl derivative exhibits:

-

Enhanced metabolic stability: The distal methyl group reduces cytochrome P450-mediated oxidation.

-

Altered solubility: increases by 0.3 units due to reduced polar surface area .

Emerging Applications and Research Directions

Antibiotic Adjuvant Development

Recent patents highlight pyridine-propanamide hybrids as efflux pump inhibitors in multidrug-resistant bacteria. Co-administration with β-lactams reduces minimum inhibitory concentrations by 4–8 fold .

Radiopharmaceutical Labeling

The amino group enables chelation of for PET imaging probes. Preliminary studies show tumor-to-background ratios >3.5 in xenograft models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume